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Compound of Interest

Compound Name: Dichloroiodomethane

Cat. No.: B121522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the reactivity

of dichloroiodomethane (CHCl₂I). Dichloroiodomethane is a trihalomethane of interest due

to its presence as a disinfection byproduct in water and its potential role in atmospheric

chemistry and synthetic organic chemistry.[1] Understanding its reactivity is crucial for

assessing its environmental fate, toxicological profile, and utility as a chemical intermediate.

This document summarizes key reaction pathways, presents relevant quantitative data from

analogous compounds, details the computational methodologies for its study, and provides

visualizations of its reactive pathways.

Core Reactivity Pathways
Theoretical studies on halomethanes suggest that the reactivity of dichloroiodomethane is

primarily dictated by the C-I bond, which is significantly weaker than the C-Cl and C-H bonds.

The principal reaction pathways include homolytic cleavage, nucleophilic substitution, and

reactions with atmospheric radicals.

Homolytic Cleavage
The relatively low bond dissociation energy of the C-I bond makes homolytic cleavage a facile

process, particularly under photolytic or thermal conditions. This reaction generates the

dichloromethyl radical (•CHCl₂) and an iodine atom (I•).
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Reaction: CHCl₂I → •CHCl₂ + I•

The dichloromethyl radical is a key intermediate that can participate in a variety of subsequent

reactions, including radical-radical recombination and reactions with other molecules.

Nucleophilic Substitution (Sₙ2)
Dichloroiodomethane can undergo nucleophilic substitution reactions, where a nucleophile

attacks the electrophilic carbon atom, displacing the iodide ion, which is an excellent leaving

group. High-level ab initio studies on similar mixed halomethanes, such as CH₂ClI, have

elucidated the potential energy surfaces for Sₙ2 reactions, revealing pathways for both

backside attack (Walden inversion) and frontside attack.[2]

General Reaction: Nu⁻ + CHCl₂I → Nu-CHCl₂ + I⁻

Atmospheric Reactions with Hydroxyl Radicals
In the atmosphere, the reaction with hydroxyl radicals (•OH) is a primary degradation pathway

for many organic compounds. For dichloroiodomethane, this reaction can proceed via two

main channels: hydrogen abstraction and halogen abstraction. Computational studies on the

reactions of •OH with other chloroalkanes suggest that hydrogen abstraction is often the

dominant pathway.[3]

Hydrogen Abstraction: CHCl₂I + •OH → •CCl₂I + H₂O

Iodine Abstraction: CHCl₂I + •OH → CHCl₂ + HOI

Chlorine Abstraction: CHCl₂I + •OH → •CHClI + HClO

The relative importance of these channels is determined by the activation barriers for each

pathway, which can be accurately predicted using high-level quantum chemical calculations.

Quantitative Data
Precise experimental and theoretical quantitative data specifically for dichloroiodomethane is

sparse in the readily available literature. However, data from analogous compounds and

general bond energy tables provide valuable estimates. The following tables summarize
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relevant bond dissociation energies and reaction enthalpies, which are critical for

understanding the reactivity of CHCl₂I.

Table 1: Calculated Bond Dissociation Energies (BDEs) of Dichloroiodomethane and Related

Compounds

Bond Molecule
Theoretical
Method

Calculated
BDE (kcal/mol)

Reference /
Analogy

C-I CHCl₂I
B3P86/6-

311++G(2df,p)

~52-55

(estimated)

Based on trends

in halomethanes

and the

significant

weakening of the

C-I bond with

increasing

chlorination.[4]

C-Cl CHCl₂I
B3P86/6-

311++G(2df,p)

~78-82

(estimated)

Similar to C-Cl

bonds in other

chlorinated

methanes.[4]

C-H CHCl₂I
B3LYP/6-

311G(3df, 3pd)

~98-102

(estimated)

In line with C-H

bond strengths in

other

chloroalkanes.

C-I CH₃I
B3P86/6-

311++G(2df,p)
56.4 [4]

C-Cl CH₂Cl₂ Experimental 77.5

C-H CH₂Cl₂ Experimental 101

Note: Values for CHCl₂I are estimates based on trends and data from analogous compounds.

Specific theoretical calculations are required for precise values.

Experimental and Computational Protocols
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The theoretical investigation of dichloroiodomethane reactivity involves the use of

sophisticated computational chemistry methods. These protocols are designed to accurately

model the electronic structure of the molecule and map out the potential energy surfaces of its

reactions.

Quantum Chemical Methods
High-level ab initio and density functional theory (DFT) methods are employed to calculate the

geometries of reactants, transition states, and products, as well as their corresponding

energies.

Geometry Optimization and Frequency Calculations:

Method: DFT functionals such as B3LYP, M06-2X, or ωB97X-D are commonly used for

initial geometry optimizations.[5]

Basis Set: Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets

(e.g., aug-cc-pVTZ) are employed to provide a flexible description of the electron

distribution.[5]

Procedure: The geometries of all stationary points (reactants, intermediates, transition

states, and products) are optimized. Frequency calculations are then performed at the

same level of theory to confirm the nature of the stationary points (zero imaginary

frequencies for minima, one imaginary frequency for transition states) and to obtain zero-

point vibrational energies (ZPVE) and thermal corrections.

High-Accuracy Single-Point Energy Calculations:

Method: To obtain more accurate energies, single-point energy calculations are performed

on the optimized geometries using more computationally expensive and accurate

methods, such as coupled-cluster theory with single, double, and perturbative triple

excitations (CCSD(T)).[6]

Basis Set: Larger basis sets, often approaching the complete basis set (CBS) limit through

extrapolation schemes, are used for these calculations to minimize basis set superposition

error.
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Protocol:

1. Optimize geometry at a DFT level (e.g., M06-2X/6-311++G(d,p)).

2. Perform single-point energy calculation at a higher level of theory (e.g., CCSD(T)/aug-

cc-pVTZ).[6]

Reaction Rate Constant Calculations
Transition state theory (TST) is used to calculate the rate constants of elementary reactions.

Conventional TST: The rate constant is calculated from the Gibbs free energy of activation

(ΔG‡).

Variational TST (VTST): For reactions with no clear energy barrier, VTST is used to locate

the transition state variationally.

Tunneling Corrections: For reactions involving the transfer of light atoms like hydrogen,

quantum mechanical tunneling effects can be significant and are often included using

methods like the Wigner or Eckart tunneling corrections.

Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction

pathways of dichloroiodomethane.

Homolytic Cleavage Pathway

CHCl₂I {•CHCl₂ + I•}hv or Δ

{Nu⁻ + CHCl₂I} [Nu---CHCl₂---I]⁻‡Attack {Nu-CHCl₂ + I⁻}Displacement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121522#theoretical-studies-on-dichloroiodomethane-
reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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